

The Rise and Discontinuation of Fedovapagon: A Technical History

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Compound of Interest		
Compound Name:	Fedovapagon	
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Southampton, UK & Saint-Prex, Switzerland – **Fedovapagon** (VA106483), a once-promising novel, orally available, selective vasopressin V2 receptor agonist, has concluded its development journey. Discovered and initially developed by the UK-based Vantia Therapeutics for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound showed significant promise in clinical trials before its eventual discontinuation. This in-depth guide provides a technical overview of the history of **Fedovapagon**'s development, from its mechanism of action to the clinical data that defined its trajectory.

Executive Summary

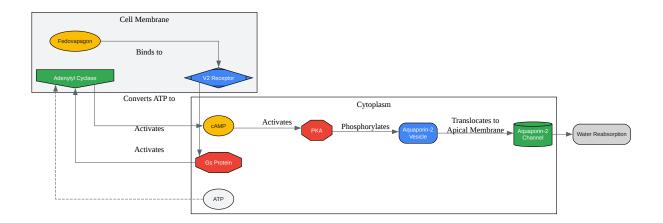
Fedovapagon was designed to mimic the action of endogenous vasopressin on the V2 receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia Therapeutics, a company founded in 2008, successfully advanced **Fedovapagon** through to Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring Pharmaceuticals took over the development. However, the development of **Fedovapagon** was ultimately discontinued in September 2021. This report details the scientific and clinical journey of this compound.

Mechanism of Action: A Selective Approach to Antidiuresis



Fedovapagon is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Upon binding of **Fedovapagon** to the V2 receptor, a conformational change activates the associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and dissociates from the beta-gamma subunits. Gαs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.



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Figure 1: Fedovapagon's V2 Receptor Signaling Pathway

Preclinical Development

Due to the limited availability of published preclinical data, this section provides a generalized overview based on the typical development path for such a compound. Specific quantitative data from Vantia Therapeutics' preclinical studies are not publicly available.

In Vitro Studies

The initial development of **Fedovapagon** would have involved a series of in vitro assays to characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of **Fedovapagon** for the human V2 receptor would involve:

- Membrane Preparation: Membranes from cells recombinantly expressing the human V2 receptor are prepared.
- Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin)
 is incubated with the cell membranes in the presence of varying concentrations of unlabeled
 Fedovapagon.
- Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
- Data Analysis: The concentration of Fedovapagon that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (cAMP Accumulation)

To determine the potency and efficacy of **Fedovapagon** as a V2 receptor agonist, a cAMP accumulation assay would be performed:

• Cell Culture: Cells expressing the human V2 receptor are cultured.



- Compound Incubation: The cells are incubated with varying concentrations of Fedovapagon.
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The concentration of Fedovapagon that produces 50% of the maximal response (EC50) is calculated to determine its potency.

In Vivo Studies

Animal models would have been used to assess the pharmacokinetic and pharmacodynamic properties of **Fedovapagon**.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-loaded rat model:

- Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.
- Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).
- Drug Administration: **Fedovapagon** or vehicle is administered orally at various doses.
- Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume and osmolality are measured.
- Data Analysis: The effect of Fedovapagon on urine output and concentration is compared to the vehicle control group to assess its antidiuretic activity.

Clinical Development

Fedovapagon progressed through a series of clinical trials to evaluate its safety and efficacy in humans.





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Figure 2: Clinical Development Timeline of Fedovapagon

Phase 1 and 2a Dose-Ranging Studies

Early clinical studies focused on the safety, tolerability, and dose-response relationship of **Fedovapagon**. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral **Fedovapagon** produced a predictable and sustained antidiuretic effect, as measured by increased urine osmolality and decreased urine output.[2] The compound was generally well-tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of different doses of **Fedovapagon**.[3]

Dose	Mean Reduction in Nocturnal Voids (from baseline)	Mean Increase in Time to First Void (from baseline)
Placebo	-	-
1 mg	Statistically Significant	Statistically Significant
2 mg	Statistically Significant	Statistically Significant
4 mg	1.5 voids	2.4 hours

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean change from baseline for placebo and lower doses were not available in the public domain.

Phase 3 EQUINOC Trial

The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men



with BPH and nocturia were randomized to receive either **Fedovapagon** or a placebo orally each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.
- Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.
- Intervention: Oral Fedovapagon or matching placebo administered once daily in the evening.
- Duration: 12 weeks of treatment.
- Primary Endpoints:
 - Change from baseline in the mean number of nocturnal voids.
 - Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.
- Secondary Endpoints:
 - Change from baseline in the time to first nocturnal void.
 - Proportion of nights with 0 or 1 nocturnal voids.
 - Proportion of patients with a 50% or greater reduction in nocturnal voids.

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.



Endpoint	Fedovapagon	Placebo	p-value
Mean Reduction in Nocturnal Voids	Data not available	Data not available	<0.001
Improvement in NocTIMe® Score	Data not available	Data not available	0.034
Increase in Time to First Void	Data not available	Data not available	<0.001
Nights with 0 or 1 Voids	Data not available	Data not available	<0.006
50% Reduction in Voids	Data not available	Data not available	<0.001

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change from baseline and standard deviation values for each arm were not publicly released.

Fedovapagon was reported to be generally well-tolerated in the EQUINOC study.

Transition of Development and Discontinuation

Following the positive Phase 3 results, the development of **Fedovapagon** was taken over by Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of **Fedovapagon** for nocturia was discontinued in September 2021. The official reasons for this decision have not been publicly disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

Conclusion

Fedovapagon represented a targeted and innovative approach to the treatment of nocturia, a condition with significant unmet medical need. Its development by Vantia Therapeutics was characterized by a logical progression from preclinical characterization to successful Phase 3 clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals



marks the end of the road for this once-promising candidate. The full scientific and commercial rationale behind this decision remains undisclosed, leaving a notable chapter in the history of urological drug development to be fully understood.

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References

- 1. Vantia Therapeutics Announces Positive Results From Its Phase III EQUINOC Study, A Pivotal Trial With Fedovapagon For The Treatment Of Nocturia In Men With Benign Prostatic Hyperplasia BioSpace [biospace.com]
- 2. Vantia Therapeutics' Lead Candidate VA106483 Demonstrates Positive Anti-Diuretic Effect in Phase IIa Trial in Nocturia | Technology Networks [technologynetworks.com]
- 3. ics.org [ics.org]
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